molecular formula C17H24N2O3S B2638496 1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine CAS No. 1209680-07-8

1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine

Cat. No.: B2638496
CAS No.: 1209680-07-8
M. Wt: 336.45
InChI Key: BVMVILUQSTYEGF-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a phenylpyrrolidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group. This is followed by the acylation of the resulting intermediate with 3-phenylpyrrolidine-1-carbonyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenylpyrrolidine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-4-(3-phenylpyrrolidine-1-carbonyl)piperidine is unique due to the combination of its methanesulfonyl and phenylpyrrolidine carbonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23(21,22)19-11-8-15(9-12-19)17(20)18-10-7-16(13-18)14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMVILUQSTYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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